Nicarbazin-d8
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Overview
Description
Nicarbazin-d8 is a deuterium-labeled form of Nicarbazin, an anticoccidial agent primarily used in poultry to prevent and treat coccidiosis, a parasitic disease caused by protozoan parasites of the genus Eimeria . The compound is composed of equimolar amounts of 4,4’-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP) . The deuterium labeling in this compound is used for tracing and quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicarbazin-d8 involves the incorporation of deuterium into the Nicarbazin molecule. The general synthetic route includes the reaction of 4,4’-dinitrocarbanilide with deuterated reagents under controlled conditions . The reaction typically involves the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the purification and verification of the deuterium-labeled compound . The production process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nicarbazin-d8 undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized under specific conditions.
Reduction: The nitro groups can also be reduced to amines using reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the nitro groups.
Reduction: Amino derivatives of the nitro groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Nicarbazin-d8 is widely used in scientific research due to its deuterium labeling, which allows for precise tracing and quantitation. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Medicine: Used in pharmacokinetic studies to evaluate the behavior of drugs in the body.
Industry: Applied in the development of new anticoccidial agents and other veterinary drugs
Mechanism of Action
Nicarbazin-d8 exerts its effects by interfering with the mitochondrial function of the parasites, leading to the disruption of energy production and ultimately causing the death of the parasites . The compound targets the mitochondrial electron transport chain, inhibiting the production of ATP, which is essential for the survival of the parasites .
Comparison with Similar Compounds
Similar Compounds
Diclazuril: Another anticoccidial agent used in poultry.
Toltrazuril: A triazine anticoccidial drug.
Monensin: An ionophore used as an anticoccidial agent.
Uniqueness
Nicarbazin-d8 is unique due to its deuterium labeling, which provides advantages in tracing and quantitation during drug development. This labeling allows for more accurate pharmacokinetic and metabolic studies compared to non-labeled compounds .
Properties
Molecular Formula |
C19H18N6O6 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1,3-bis(2,3,5,6-tetradeuterio-4-nitrophenyl)urea;4,6-dimethyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H10N4O5.C6H8N2O/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22;1-4-3-5(2)8-6(9)7-4/h1-8H,(H2,14,15,18);3H,1-2H3,(H,7,8,9)/i1D,2D,3D,4D,5D,6D,7D,8D; |
InChI Key |
UKHWDRMMMYWSFL-AGHVBCBTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H].CC1=CC(=NC(=O)N1)C |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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